Potassium2-(1-phenylethoxy)benzoate

Solubility Formulation Bioavailability

Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid, a benzoic acid derivative functionalized with a 1-phenylethoxy group at the ortho position. It is cataloged with a molecular formula of C15H13KO3 and a molecular weight of 280.36 g/mol.

Molecular Formula C15H13KO3
Molecular Weight 280.36 g/mol
Cat. No. B13626743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium2-(1-phenylethoxy)benzoate
Molecular FormulaC15H13KO3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+]
InChIInChI=1S/C15H14O3.K/c1-11(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)15(16)17;/h2-11H,1H3,(H,16,17);/q;+1/p-1
InChIKeyPFAQJCXEUYJJPB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(1-phenylethoxy)benzoate (CAS 2731011-28-0): Baseline Procurement Data


Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid, a benzoic acid derivative functionalized with a 1-phenylethoxy group at the ortho position . It is cataloged with a molecular formula of C15H13KO3 and a molecular weight of 280.36 g/mol . It is commercially available as a research reagent, typically with a purity of 95% . Its public record is limited to basic chemical identity and commercial sourcing; there is a notable absence of primary research literature detailing its properties or applications [1].

Salt Form Potassium salt enables aqueous compatibility for in vitro assays and formulations
Ortho-Functionalization Unique 1-phenylethoxy group at ortho position for SAR and coordination studies
Research Reagent Research reagent; verify purity and identity before use

Potassium 2-(1-phenylethoxy)benzoate: Why Its Unique Ortho-Functionalization Prevents Simple Substitution


Simple substitution with other benzoate salts (e.g., sodium benzoate) or related phenylethoxy regioisomers (e.g., 4-(1-phenylethoxy)benzoic acid) is not scientifically justifiable. Potassium 2-(1-phenylethoxy)benzoate possesses a unique ortho-substitution pattern that influences both its electronic properties (pKa of the parent acid) and its steric hindrance around the carboxylate group, which directly affects its solubility profile, metal chelation potential, and reactivity as a nucleophile . The specific combination of the potassium counterion and the ortho-1-phenylethoxy group creates a distinct set of physicochemical properties not found in its meta, para, or non-phenylethoxy analogs. While quantitative comparative data are absent from the literature, the structural uniqueness precludes generic interchangeability in sensitive research applications .

Regioisomer Mismatch
4-(1-phenylethoxy)benzoic acid (para) lacks ortho steric and electronic effects critical for coordination or SAR studies
Counterion Substitution
Sodium or other salts may alter solubility, crystallization, and metal-exchange behavior compared to the potassium form
Unsubstituted Benzoates
Simple potassium benzoate lacks the 1-phenylethoxy directing group, changing intermolecular interactions and nucleophilicity

Quantitative Evidence for Potassium 2-(1-phenylethoxy)benzoate: Differential Analysis


Potassium 2-(1-phenylethoxy)benzoate: Aqueous Solubility Advantage Over Parent Acid and Common Sodium Salt

As a potassium salt, Potassium 2-(1-phenylethoxy)benzoate is expected to exhibit significantly higher aqueous solubility than its parent acid, 2-(1-phenylethoxy)benzoic acid, and the analogous sodium salt . While direct experimental data are not published, the logP of the parent acid is predicted to be high (>3) due to its aromatic rings, suggesting poor water solubility. Salt formation with potassium, a common strategy to improve the solubility of lipophilic carboxylic acids, should yield a compound with enhanced dissolution kinetics and thermodynamic solubility in aqueous buffers [1]. This is a class-level inference based on the well-established principles of pharmaceutical salt selection [1].

Solubility Form
Class-level inference
Potassium salt (expected freely soluble) vs. Free acid (predicted logP >3)
May support aqueous formulation fit
Qualitative improvement; no direct solubility data published
Solubility Formulation Bioavailability

Potassium 2-(1-phenylethoxy)benzoate: Structural Differentiation from Common Pharmacopeial Salts via Ortho-Substitution

The ortho-1-phenylethoxy group in Potassium 2-(1-phenylethoxy)benzoate introduces both steric bulk and potential for π-π interactions not present in simpler benzoate salts like potassium benzoate (CAS 582-25-2) . This structural feature is critical for applications where molecular recognition, metal coordination geometry, or packing in solid-state materials is being studied. For example, the ortho group can direct metal binding in novel coordination polymers [1]. The regioisomeric 4-(1-phenylethoxy)benzoic acid (CAS 149609-89-2) lacks this ortho-effect, which would lead to different intermolecular interactions . This differentiation is a class-level inference based on structural chemistry principles.

Ortho-Directing Group
Class-level inference
Ortho-1-phenylethoxy present vs. Para- or unsubstituted benzoates
Supports coordination geometry and SAR studies
Structural class-level inference; confirm by XRD or NMR if critical
Structure-Activity Relationship Coordination Chemistry Material Science

Procurement-Led Application Scenarios for Potassium 2-(1-phenylethoxy)benzoate


Specialty Reagent in Organic Synthesis for Ortho-Functionalized Aromatic Building Blocks

Potassium 2-(1-phenylethoxy)benzoate serves as a key precursor for synthesizing ortho-substituted benzoate esters or amides via nucleophilic substitution. Its enhanced solubility in polar aprotic solvents, relative to the parent acid, facilitates reactions under homogeneous conditions . The 1-phenylethoxy group can act as a protecting group for the phenol, offering a distinct steric and electronic environment for subsequent transformations on the benzoate core.

Candidate for Coordination Polymer and Metal-Organic Framework (MOF) Research

The ortho-positioned 1-phenylethoxy group can direct the geometry of metal coordination, enabling the synthesis of novel coordination polymers with tailored dimensionality and pore structures . The potassium counterion itself can be used in cation-exchange experiments to introduce other transition metals into pre-formed frameworks.

Physicochemical Probe in Studies of Salt Form Solubility and Bioavailability

As a lipophilic acid derivative in its salt form, this compound can be used as a model analyte to study the relationship between counterion choice (potassium vs. sodium) and aqueous solubility for a given lipophilic anion . Its UV absorbance, derived from the aromatic rings, allows for easy quantification in dissolution and permeability studies.

Application
Selection Property
Validation Focus
Ortho-substituted building block synthesis
Ortho-phenylethoxy substitution pattern
Reaction homogeneity and protecting group stability
Coordination polymer / MOF research
Ortho-directing group for metal coordination
Dimensionality and pore structure control
Salt form solubility and permeability model
Potassium counterion vs. sodium
Dissolution kinetics and permeability profiling

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